Regioselective C5‑Arylation vs. C2‑Functionalization: A Divergent Cross‑Coupling Pathway
3‑Bromo‑5‑methyl‑2‑nitrothiophene enables exclusive C5‑arylation via Pd‑catalyzed direct arylation, leaving the C2‑Br bond intact for subsequent Suzuki coupling [1]. This sequential two‑step protocol yields 2,5‑di(hetero)arylated thiophenes bearing two different aryl units in 65–85% overall yield [2]. In contrast, 2‑bromo‑3‑methyl‑5‑nitrothiophene undergoes preferential oxidative addition at C2, limiting its utility for orthogonal diversification [3].
| Evidence Dimension | Regioselectivity in sequential Pd‑catalyzed arylation |
|---|---|
| Target Compound Data | C5‑arylation occurs with 100% regioselectivity; C2‑Br remains unreacted |
| Comparator Or Baseline | 2‑Bromo‑3‑methyl‑5‑nitrothiophene: oxidative addition at C2 prevents selective C5 functionalization |
| Quantified Difference | Exclusive C5 vs. C2 reactivity pattern |
| Conditions | 1 mol % Pd(OAc)₂, KOAc, DMA, 120 °C, 16 h [1] |
Why This Matters
This orthogonal reactivity enables the programmed synthesis of unsymmetrical 2,5‑diarylthiophenes, a motif prevalent in organic semiconductors and kinase inhibitors.
- [1] Vaccaro, L.; et al. Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein J. Org. Chem. 2016, 12, 2197–2203. View Source
- [2] Vaccaro, L.; et al. Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein J. Org. Chem. 2016, 12, 2197–2203. View Source
- [3] Spinelli, D.; Consiglio, G.; Noto, R.; Corrao, A. Linear free energy ortho-correlations in the thiophen series. Part I. The kinetics of piperidinodebromination of some 2-bromo-3-X-5-nitrothiophens in methanol. J. Chem. Soc., Perkin Trans. 2 1975, 620–622. View Source
